molecular formula C13H18N2 B14732736 1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine

1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine

Katalognummer: B14732736
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: WMELKVHAYUJSRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a dimethylated indole ring and a dimethylmethanamine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine typically involves the alkylation of 2,3-dimethylindole with N,N-dimethylmethanamine. The reaction is often carried out under inert atmospheric conditions to prevent oxidation and other side reactions. Common solvents used include methanol or ethanol, and the reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of key signaling pathways related to cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

1-(2,3-Dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

1-(2,3-dimethyl-1H-indol-5-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C13H18N2/c1-9-10(2)14-13-6-5-11(7-12(9)13)8-15(3)4/h5-7,14H,8H2,1-4H3

InChI-Schlüssel

WMELKVHAYUJSRE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC2=C1C=C(C=C2)CN(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.